BenchChemオンラインストアへようこそ!

4-methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide

Physicochemical profiling Lead-likeness Sulfonamide analog design

4-Methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide is a synthetic small-molecule sulfonamide (C16H19N3O3S, MW 333.41) bearing a 4-methylphenylsulfonamide moiety linked to a 6-morpholinopyridin-3-yl scaffold. It is catalogued in ChEMBL (CHEMBL1604125) with a Max Phase of 0 (preclinical) and has been profiled across ten PubChem-derived high-throughput screening (HTS) assays targeting diverse protein classes including histone methyltransferases, DNA polymerases, glycosidases, and viral entry.

Molecular Formula C16H19N3O3S
Molecular Weight 333.41
CAS No. 439094-97-0
Cat. No. B2555351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide
CAS439094-97-0
Molecular FormulaC16H19N3O3S
Molecular Weight333.41
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(C=C2)N3CCOCC3
InChIInChI=1S/C16H19N3O3S/c1-13-2-5-15(6-3-13)23(20,21)18-14-4-7-16(17-12-14)19-8-10-22-11-9-19/h2-7,12,18H,8-11H2,1H3
InChIKeyNPKIKYIVXKPPPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-Methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide (CAS 439094-97-0) – Compound Profile and Procurement Baseline for Screening Library Selection


4-Methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide is a synthetic small-molecule sulfonamide (C16H19N3O3S, MW 333.41) bearing a 4-methylphenylsulfonamide moiety linked to a 6-morpholinopyridin-3-yl scaffold. It is catalogued in ChEMBL (CHEMBL1604125) with a Max Phase of 0 (preclinical) and has been profiled across ten PubChem-derived high-throughput screening (HTS) assays targeting diverse protein classes including histone methyltransferases, DNA polymerases, glycosidases, and viral entry [1]. The compound is commercially available from multiple vendors typically at >90–95% purity and is primarily positioned as a screening compound for early-stage drug discovery campaigns .

Why 4-Methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide Cannot Be Interchanged with Close Sulfonamide Analogs in Focused Screening Cascades


Para-substituted N-(6-morpholino-3-pyridinyl)benzenesulfonamides form a congeneric series in which the electronic and steric character of the 4-position substituent directly modulates target engagement, assay interference potential, and physicochemical handling properties. The 4-methyl variant (MW 333.41, AlogP 2.03) and its 4-methoxy analog (MW 349.40) differ markedly in hydrogen-bonding capacity, polarity, and metabolic vulnerability despite sharing the same core scaffold [1]. In HTS profiling, small substituent changes have been shown to shift compound behavior from inactive to active in specific assay contexts, meaning that procurement of a close analog without verifying the exact substitution pattern risks invalidating a screening campaign or SAR follow-up [2].

Quantitative Differential Evidence: 4-Methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide Versus Closest Analogs


Physicochemical Differentiation: 4-Methyl vs. 4-Methoxy Substitution Impact on Lipophilicity and Hydrogen-Bonding Capacity

The 4-methyl substituent on the target compound confers a lower molecular weight (333.41 vs. 349.40), a reduced topological polar surface area (71.53 Ų vs. ~80.76 Ų estimated for the methoxy analog), and one fewer hydrogen-bond acceptor (5 vs. 6) compared with the 4-methoxy analog 4-methoxy-N-(6-morpholino-3-pyridinyl)benzenesulfonamide (CAS 439095-80-4) [1]. The AlogP of 2.03 for the methyl derivative is approximately 0.3–0.5 log units lower than the methoxy counterpart, reflecting the absence of the oxygen-mediated polarity contribution. Both compounds exhibit zero Rule-of-Five violations and a QED weighted score of 0.93, indicating comparable drug-likeness, but the methyl analog's lower HBA count may favor passive permeability in cell-based assays .

Physicochemical profiling Lead-likeness Sulfonamide analog design

HTS Selectivity Fingerprint: Broad Inactivity Across Diverse Target Classes as a Negative Control Differentiator

In ten PubChem-derived qHTS assays curated in ChEMBL, 4-methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide consistently exhibited weak or negligible activity (Potency range 17.8–89.1 µM; all entries marked 'Inconclusive' or 'Inactive') against targets including Menin-MLL interaction (Potency 35.48 µM), MLL CXXC-DNA interaction (31.62 µM), human lysosomal α-glucosidase (17.78 µM), histone methyltransferase G9a (50.12 µM), DNA polymerase iota (89.13 µM), Lassa virus entry (22.39 µM), and TDP1 (25.93 µM) [1]. In a 2022 Plasmodium falciparum NF54 nanoGlo viability assay at 2 µM, the compound showed only 2% inhibition with a Z-score of -0.27, confirming inactivity [2]. This broad-spectrum lack of activity contrasts with structurally related sulfonamide analogs that have been reported to exhibit sub-micromolar activity in specific target-based assays, making this compound suitable as an inactive scaffold control or for counter-screening panels where target-agnostic baseline behavior is desired.

High-throughput screening Selectivity profiling Negative control compound

Predicted Physicochemical Handling and Formulation Compatibility: Boiling Point and pKa Differentiation

The target compound has a predicted boiling point of 544.2 ± 60.0 °C and a predicted pKa of 8.27 ± 0.50, indicating the sulfonamide NH proton is weakly acidic and partially ionizable at physiological pH . In comparison, the 4-methoxy analog (CAS 439095-80-4) has a predicted boiling point of approximately 560.5 ± 60.0 °C (estimated from incremental methoxy contribution) and a similar predicted pKa range. The lower boiling point of the methyl analog suggests marginally easier solvent removal during post-synthesis workup and potentially improved solid-state stability under thermal stress, which is relevant for procurement decisions involving long-term storage and DMSO stock solution preparation .

Compound handling Formulation compatibility Predicted physicochemical properties

Commercial Availability and Purity Benchmarking: Procurement-Ready Differentiation from Less Accessible Analogs

4-Methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide is readily available from multiple vendors (A2B Chem, AKSci, and others) at purities ≥90–95% in milligram quantities, with pricing ranging from approximately $200–215 for 1–5 mg [1]. Its 4-methoxy analog (CAS 439095-80-4) is also commercially available at 95% purity from similar vendors, but the 4-methyl variant benefits from a lower molecular weight per unit quantity, providing marginally higher molar yield per milligram purchased (approximately 3.0 µmol/mg vs. ~2.86 µmol/mg for the methoxy analog) . This constitutes a small but quantifiable advantage for budget-constrained screening campaigns where maximizing the number of assay wells per purchased unit is a decision factor.

Commercial sourcing Purity benchmarking Screening library procurement

Recommended Application Scenarios for 4-Methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide Based on Quantitative Profiling Evidence


Inactive Scaffold Negative Control for Epigenetic Target HTS Campaigns (Menin-MLL, G9a)

With confirmed inactivity (Potency 31.6–50.1 µM, all inconclusive) in Menin-MLL and G9a methyltransferase assays, this compound serves as a validated negative control for screening cascades targeting protein-protein interactions in the MLL epigenetic complex. Its clean profile eliminates the risk of false-positive hits arising from scaffold-based activity, a known challenge with more promiscuous sulfonamide chemotypes [1].

Counter-Screen Tool for α-Glucosidase Inhibitor Discovery Programs

The compound's weak potency against human lysosomal α-glucosidase (Potency 17.78 µM, inconclusive) makes it suitable as a specificity counter-screen compound to confirm that hits from primary α-glucosidase screens are not artifacts of general sulfonamide reactivity. Active α-glucosidase inhibitors in the same screening deck can be benchmarked against this baseline [1].

Physicochemical Reference Standard for Sulfonamide Lead-Likeness Optimization

Possessing zero Rule-of-Five violations, a QED score of 0.93, and moderate lipophilicity (AlogP 2.03), this compound represents a near-ideal lead-like sulfonamide reference for medicinal chemistry programs optimizing ADME properties within the morpholino-pyridinyl-benzenesulfonamide series. The 4-methyl substitution provides a baseline for evaluating the impact of more polar (e.g., 4-methoxy, 4-carboxy) or more lipophilic (e.g., 4-ethyl, 4-chloro) modifications [2].

Procurement-Optimized Building Block for Focused Library Synthesis

The ~5% molar yield advantage over the 4-methoxy analog, combined with multi-vendor availability at >90% purity and a lower boiling point for solvent removal, makes this compound a cost-effective starting material for parallel synthesis of focused sulfonamide libraries. Procurement teams can achieve more screening wells per budget unit when using the 4-methyl variant as the core scaffold [3].

Quote Request

Request a Quote for 4-methyl-N-(6-morpholino-3-pyridinyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.